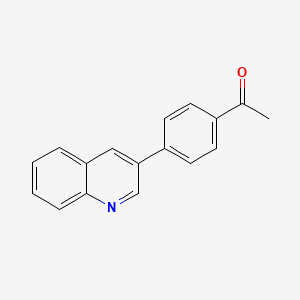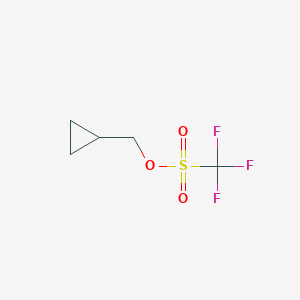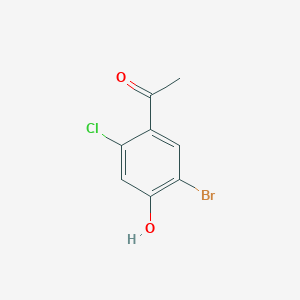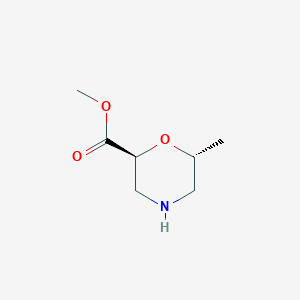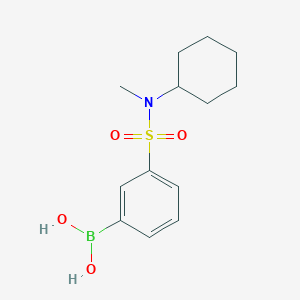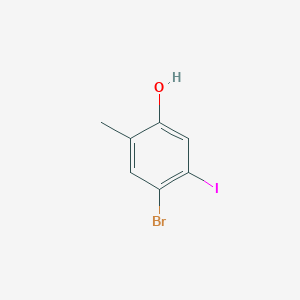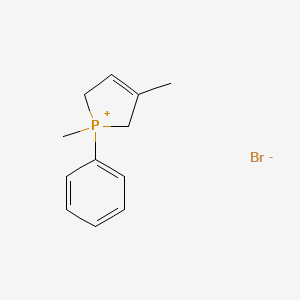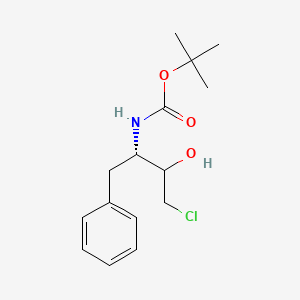
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a chiral center, which is further substituted with a phenyl group, a hydroxyl group, and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate typically involves the following steps:
Formation of the Intermediate: The starting material, (2S)-4-chloro-3-hydroxy-1-phenylbutan-2-amine, is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. This reaction leads to the formation of an acyl azide intermediate.
Curtius Rearrangement: The acyl azide intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of an isocyanate derivative.
Trapping of the Isocyanate: The isocyanate derivative is then trapped with tert-butyl alcohol to yield the final product, this compound.
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Regeneration of the hydroxyl group
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic transformations . The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler analogue used as a protecting group for amines.
Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
Methyl carbamate: Used in similar applications but with different reactivity and stability profiles.
Uniqueness
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is unique due to its chiral center and the presence of multiple functional groups, which provide diverse reactivity and potential applications in various fields of research and industry. Its ability to act as a protecting group while also participating in other chemical reactions makes it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C15H22ClNO3 |
|---|---|
Peso molecular |
299.79 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19)/t12-,13?/m0/s1 |
Clave InChI |
GFGQSTIUFXHAJS-UEWDXFNNSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(CCl)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


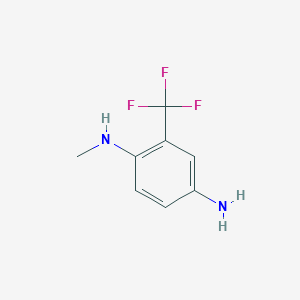

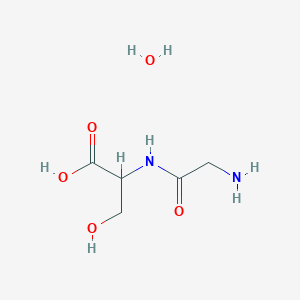
![4-Bromo-2-chloro-6-methylbenzo[d]thiazole](/img/structure/B15202129.png)


